5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the nitrophenyl and bromophenyl groups contribute to its overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound has a fluorophenyl group instead of a bromophenyl group, which may alter its biological activity and chemical reactivity.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has additional nitro groups, which can significantly change its properties and applications.
These comparisons highlight the uniqueness of 5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in terms of its specific substituents and their contributions to its overall properties.
Properties
Molecular Formula |
C26H15BrF3N5O4 |
---|---|
Molecular Weight |
598.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H15BrF3N5O4/c27-16-8-6-15(7-9-16)21-13-23(26(28,29)30)34-24(32-21)14-22(33-34)25(36)31-17-10-18(35(37)38)12-20(11-17)39-19-4-2-1-3-5-19/h1-14H,(H,31,36) |
InChI Key |
ULJDEBGXWGGULS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
Origin of Product |
United States |
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